molecular formula C4H9NO4 B2968080 1,4-Butanediol mononitrate-d8 CAS No. 1261398-94-0

1,4-Butanediol mononitrate-d8

Cat. No.: B2968080
CAS No.: 1261398-94-0
M. Wt: 143.168
InChI Key: FBOGSWRRYABFKU-SVYQBANQSA-N
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Mechanism of Action

Target of Action

1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of this compound involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol mononitrate-d8 can be synthesized through the nitration of 1,4-Butanediol-d8. The nitration process involves the reaction of 1,4-Butanediol-d8 with nitric acid under controlled conditions to introduce the nitrate group. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol mononitrate-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Butanediol mononitrate-d8 is extensively used in scientific research, including:

Properties

IUPAC Name

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGSWRRYABFKU-SVYQBANQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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